molecular formula C20H19N3O3S2 B2835593 (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide CAS No. 476667-47-7

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide

Cat. No.: B2835593
CAS No.: 476667-47-7
M. Wt: 413.51
InChI Key: RERIUOHVOFDXAY-SSZFMOIBSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core. The (Z)-configuration of the 3-methoxybenzylidene substituent and the N-(pyridin-2-yl)butanamide side chain define its structural uniqueness.

Properties

IUPAC Name

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-26-15-7-4-6-14(12-15)13-16-19(25)23(20(27)28-16)11-5-9-18(24)22-17-8-2-3-10-21-17/h2-4,6-8,10,12-13H,5,9,11H2,1H3,(H,21,22,24)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERIUOHVOFDXAY-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the condensation of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Introduction of the Methoxybenzylidene Group: The thiazolidinone intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a base to form the methoxybenzylidene derivative.

    Attachment of the Pyridine Moiety: Finally, the methoxybenzylidene-thiazolidinone intermediate is coupled with pyridine-2-ylbutanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Reactivity of the Thioxothiazolidinone Core

The 2-thioxo-4-oxo-thiazolidin-3-yl group exhibits unique reactivity:

  • Tautomerism : The thione (C=S) group can tautomerize to the thiol form, enabling nucleophilic substitution or metal coordination .

  • Electrophilic Substitution : The electron-deficient benzylidene ring may undergo electrophilic aromatic substitution under acidic conditions, though methoxy groups typically direct reactivity to specific positions .

Biological Interactions

While not direct chemical reactions, the compound’s interactions with biological targets are inferred from analogs:

  • Tyrosinase Inhibition : Analogous (Z)-5-(substituted benzylidene)-2-thioxothiazolidin-4-ones inhibit tyrosinase via chelation to the enzyme’s copper center, disrupting melanin synthesis .

  • Anti-inflammatory Activity : Thioxothiazolidinones like LA1 (PubChem CID: 1903326) bind integrin receptors, modulating leukocyte adhesion and inflammation .

Comparative Reactivity of Substituted Derivatives

Substituent Effect on Reactivity Source
3-MethoxybenzylideneEnhances electrophilicity at the benzylidene ring; stabilizes via resonance donation
Pyridin-2-yl butanamideIntroduces hydrogen-bonding capability with biological targets (e.g., enzymes, receptors)
Thioxo group (C=S)Facilitates redox reactions and metal coordination

Stability and Degradation Pathways

  • Hydrolysis : The amide bond in the butanamide side chain may hydrolyze under strongly acidic or basic conditions, yielding 4-oxo-N-(pyridin-2-yl)butanamide and the thiazolidinone fragment .

  • Photodegradation : Benzylidene-thiazolidinones are prone to cis-trans isomerization under UV light, altering biological activity .

Key Research Findings

  • Synthetic Optimization : The (Z)-configuration of the benzylidene group is critical for bioactivity, as seen in analogs like iCRT5 (PubChem CID: 1416325) .

  • Structure-Activity Relationship (SAR) :

    • Methoxy groups at the 3-position of the benzylidene ring enhance metabolic stability compared to hydroxylated analogs .

    • Pyridine-containing side chains improve solubility and target affinity .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide exhibit a range of biological activities:

  • Antimicrobial Properties : Thiazolidinone derivatives have been studied for their effectiveness against various bacterial and fungal strains. Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory enzymes.
  • Anticancer Activity : Several studies highlight the cytotoxic effects of thiazolidinones on cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against human liver hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of a thiazolidinone derivative on multiple cancer cell lines, revealing a strong selectivity index indicating its potential as a safer anticancer agent . The compound's interaction with DNA was also assessed, suggesting a possible mechanism of action through DNA binding.
  • Antimicrobial Activity : Research has shown that thiazolidinone derivatives can inhibit bacterial growth effectively. For example, a compound structurally related to (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity.

Potential Applications

The diverse biological activities of (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide suggest several potential applications:

  • Pharmaceutical Development : Given its anticancer and antimicrobial properties, this compound could serve as a lead structure for developing new therapeutic agents targeting various diseases.
  • Agricultural Applications : The antimicrobial properties may extend to agricultural uses, where such compounds can be explored as natural pesticides or fungicides to protect crops from pathogens.
  • Biochemical Research : The compound can be utilized in biochemical assays to study enzyme inhibition mechanisms, particularly in relation to tyrosinase activity, which is crucial in melanin production and other metabolic processes .

Mechanism of Action

The mechanism of action of (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets in the body. The thiazolidinone core can inhibit enzymes involved in inflammation and cancer progression, while the pyridine moiety can enhance its binding affinity and selectivity. The compound may also modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs differ in substituents on the benzylidene group and the pyridine ring position. Notable examples include:

Compound Name Benzylidene Substituent Pyridine Position Molecular Weight Key Features
Target Compound 3-methoxy 2-yl ~409.52* Methoxy group enhances electron density; pyridin-2-yl optimizes H-bonding
4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide 3-phenylallylidene 2-yl 409.52 Extended conjugation from allylidene; similar core but altered lipophilicity
2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide 3-bromo 3-yl ~438.34† Bromo increases lipophilicity; pyridin-3-yl alters nitrogen orientation

*Estimated based on structural similarity to ; †Calculated using bromine’s atomic mass (79.9 g/mol).

Impact of Substituents on Physicochemical Properties

  • Methoxy vs. Bromo : The 3-methoxy group (electron-donating) may improve solubility compared to the 3-bromo analog (electron-withdrawing), which increases molecular weight and lipophilicity (logP) .
  • Pyridine Position : Pyridin-2-yl vs. pyridin-3-yl alters nitrogen lone-pair orientation, affecting hydrogen-bonding patterns with biological targets. The 2-yl position may enhance interactions with receptors requiring planar coordination .
  • Thioxo Group: The 2-thioxo moiety in the thiazolidinone ring serves as a hydrogen-bond acceptor, contributing to tautomerism and stability across analogs .

Methodological Considerations for Comparative Analysis

  • Similarity Assessment: Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) highlight that minor structural changes, such as substituent position, significantly alter bioactivity. For example, pyridin-2-yl and 3-yl derivatives may occupy distinct regions in chemical space, leading to divergent biological responses .
  • Physicochemical Profiling: Techniques like spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could be adapted to determine critical micelle concentration (CMC) or solubility parameters for these thiazolidinones.

Biological Activity

The compound (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms through which it exerts its effects.

Synthesis

The compound can be synthesized through a series of reactions involving thiazolidinedione derivatives and various aldehydes. The synthesis typically employs a Knoevenagel condensation method, where a thiazolidinedione reacts with an aromatic aldehyde under acidic conditions. Recent studies have demonstrated the efficiency of using ionic liquids as catalysts to enhance yields and reduce environmental impact during synthesis processes .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the micromolar range, suggesting potent activity against these pathogens .

CompoundMIC (µg/mL)Bacterial Strain
Thiazolidinone A10S. aureus
Thiazolidinone B20E. coli
Target Compound15Bacillus subtilis

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as U937 and MCF-7. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family of proteins, leading to increased cell death in malignant cells .

Antioxidant Properties

In vitro assays have demonstrated that thiazolidinone derivatives possess antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The target compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, yielding promising results that indicate its potential as a therapeutic agent against oxidative damage .

The biological activity of (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with Cellular Targets : Binding studies suggest that the compound interacts with specific cellular receptors or proteins, altering signaling pathways related to cell survival and apoptosis.
  • Modulation of Oxidative Stress : By enhancing antioxidant defense mechanisms, the compound helps in reducing cellular damage caused by reactive oxygen species (ROS).

Case Studies

A notable study conducted on structurally similar thiazolidinones highlighted their efficacy in treating tuberculosis, with specific derivatives demonstrating low MIC values against Mycobacterium tuberculosis strains. This suggests potential applications for the target compound in treating resistant bacterial infections .

Q & A

Q. Characterization Methods :

  • TLC monitors reaction progress (e.g., 20% ethyl acetate/hexane) .
  • NMR (¹H/¹³C) confirms regiochemistry and Z/E configuration .
  • Mass Spectrometry validates molecular weight .

Advanced: How can reaction conditions be optimized to enhance yield and stereoselectivity in the synthesis of the benzylidene-thiazolidinone core?

Answer:
Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures enhance crystallization .
  • Catalyst Tuning : Piperidine increases benzylidene condensation efficiency compared to weaker bases, achieving >85% yield in some analogs .
  • Temperature Control : Reflux (80–100°C) minimizes side products like hydrolyzed thiazolidinones .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C) while maintaining >90% stereoselectivity for the Z-isomer .

Data Contradiction : reports microwave synthesis as superior, while emphasizes conventional reflux for scalability. Researchers should validate methods based on target purity and equipment availability.

Basic: What analytical techniques are critical for distinguishing structural analogs of this compound?

Answer:

  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • X-ray Crystallography : Resolves Z/E configuration and hydrogen-bonding patterns in the benzylidene-thiazolidinone core .
  • HPLC-PDA : Quantifies purity and detects regioisomeric byproducts (e.g., 4-oxo vs. 2-thioxo positional isomers) .

Advanced: How does the 3-methoxybenzylidene substituent influence biological activity compared to other benzylidene derivatives?

Answer:
The 3-methoxy group enhances:

  • Lipophilicity : LogP increases by ~0.5 units compared to 4-chloro derivatives, improving membrane permeability .
  • Receptor Binding : Methoxy groups engage in hydrogen bonding with kinase active sites (e.g., EGFR inhibition IC₅₀ = 1.2 μM vs. 3.8 μM for 4-fluoro analogs) .
  • Metabolic Stability : Methoxy substitution reduces CYP450-mediated oxidation, extending half-life in hepatic microsomes from 2.1 to 4.7 hours .

Q. Structural Comparison of Analogs :

SubstituentIC₅₀ (EGFR Inhibition, μM)LogPMetabolic Half-Life (h)
3-Methoxy1.23.84.7
4-Chloro2.54.13.1
4-Fluoro3.83.52.1
Data aggregated from

Advanced: What strategies resolve contradictions in reported biological activity data for thiazolidinone derivatives?

Answer:
Discrepancies often arise from:

  • Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
  • Cellular Context : Primary vs. immortalized cell lines show differing IC₅₀ values (e.g., 1.5 μM in A549 vs. 8.2 μM in HEK293) .
  • Solubility Artifacts : DMSO concentrations >0.1% may inhibit targets unrelated to the compound. Use controls with vehicle-matched solubility .

Q. Mitigation :

  • Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) .
  • Publish full synthetic protocols to ensure reproducibility of analogs .

Basic: What are the hypothesized molecular targets of this compound based on structural analogs?

Answer:

  • Kinases : Analogous thiazolidinones inhibit EGFR and VEGFR2 via binding to the ATP pocket .
  • PPARγ : The thiazolidinone scaffold acts as a partial agonist (EC₅₀ = 50 nM in reporter assays) .
  • Bacterial Topoisomerase IV : Methoxybenzylidene derivatives disrupt DNA gyrase activity (MIC = 8 μg/mL against S. aureus) .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

  • Docking Studies : Identify key interactions (e.g., hydrogen bonds between 3-methoxy and EGFR T790M residue) .
  • QSAR Models : Predict bioactivity using descriptors like polar surface area (PSA < 90 Ų enhances BBB penetration) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .

Basic: What are the stability challenges during storage and handling of this compound?

Answer:

  • Photodegradation : Benzylidene-thiazolidinones degrade under UV light; store in amber vials at -20°C .
  • Hydrolysis : The 4-oxo group is susceptible to moisture; lyophilize and store under inert gas .
  • Thiol Oxidation : 2-Thioxo moiety forms disulfide dimers; add 1% β-mercaptoethanol to buffers .

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